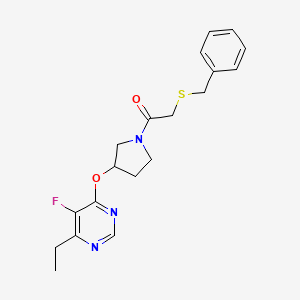

![molecular formula C13H13ClF3N3O3 B2962593 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone CAS No. 1263275-60-0](/img/structure/B2962593.png)

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

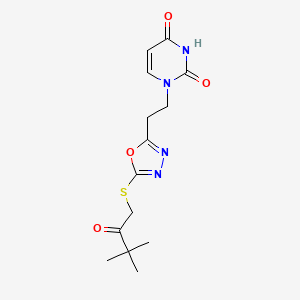

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone (CNP) is a novel small molecule that has been developed as a synthetic compound with potential applications in the medical and scientific research fields. CNP has been studied for its ability to interact with various proteins and enzymes, and has been shown to exhibit a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Therapeutic Uses and Biological Activities

Piperazine Derivatives for Therapeutic Use : Piperazine, a heterocyclic amine, forms the core of many pharmacologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus has shown significant medicinal potential, indicating that compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone could be valuable for drug discovery and development. This suggests its broad potential in pharmacology and therapeutics, highlighting the importance of further research and exploration of such compounds (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Nucleophilic Aromatic Substitution and Chemical Reactivity : The compound's involvement in nucleophilic aromatic substitution reactions, where piperazine acts as a nucleophile, underscores its chemical versatility and potential for generating new chemical entities. This reactivity can be harnessed in synthetic organic chemistry for creating new molecules with possible pharmacological activities, making it a subject of interest for chemical synthesis and drug design (F. Pietra & D. Vitali, 1972).

Antibacterial and Antifungal Properties : Piperazine and its analogues have been shown to possess significant antimicrobial properties. Research indicates that these compounds could be developed into effective antimicrobial agents, leveraging their ability to inhibit the growth of harmful bacteria and fungi. This opens up avenues for the compound's use in treating infectious diseases and in the development of new antibiotics and antifungals (P. Girase et al., 2020).

Role in Tuberculosis Treatment : The development of new antitubercular agents is critical in the fight against tuberculosis (TB). Piperazine derivatives have shown promise in this area, with compounds like Macozinone (a piperazine-benzothiazinone derivative) undergoing clinical studies for TB treatment. This highlights the potential for compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone to contribute to the development of novel TB therapies, showcasing the importance of piperazine-containing compounds in addressing global health challenges (V. Makarov & K. Mikušová, 2020).

Mecanismo De Acción

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For instance, if it targets neurotransmitter receptors, it might bind to these receptors and modulate their activity, leading to changes in neuronal signaling .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. If it targets neurotransmitter receptors, it could affect various neuronal signaling pathways, potentially influencing processes like mood regulation, pain perception, or motor control .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, making them effective for targeting central nervous system receptors .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it modulates neurotransmitter receptors, it could alter neuronal firing patterns, leading to changes in behavior or perception .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of the compound. These can include factors like pH, temperature, and the presence of other substances that might interact with the compound. For instance, certain foods or drugs might affect the absorption or metabolism of the compound, influencing its efficacy .

Propiedades

IUPAC Name |

2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDVMSXBBYYQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2962514.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2962517.png)

![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)

![N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride](/img/structure/B2962523.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)